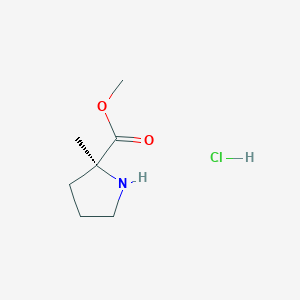

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride

Description

Propriétés

IUPAC Name |

methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWAVUCBMJUPK-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220060-08-2 | |

| Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes for Preparation

Conversion to Hydrochloride Salt

The free methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in diethyl ether or other suitable solvents.

- Reagents: Methyl (2S)-2-methylpyrrolidine-2-carboxylate, HCl (1M in diethyl ether)

- Conditions: Room temperature (20°C), 1 hour

- Yield: Variable; some reports indicate lower yields (~18%) due to side reactions or incomplete conversion, suggesting the need for optimization.

Alternative Synthetic Routes

2.3.1. Hydrogenation of 2-methylpyrroline

An alternative approach involves the hydrogenation of 2-methylpyrroline to produce (S)-2-methylpyrrolidine, which can then be esterified and converted to the hydrochloride salt.

- Starting Material: 2-methylpyrroline (commercially available)

- Catalysts: Platinum-based catalysts such as platinum on carbon (Pt/C), platinum(IV) oxide, or homogeneous catalysts like chlorotris(triphenylphosphine)rhodium (Wilkinson's catalyst)

- Solvent: Alkyl alcohol solvents (e.g., methanol)

- Conditions: Hydrogenation under controlled pressure and temperature

- Advantages: Short, safe, inexpensive, and scalable process for enantiomerically pure product.

Preparation of Stock Solutions and Formulations

For research and pharmaceutical applications, methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is often prepared as stock solutions. The solubility profile and preparation volumes are critical for experimental reproducibility.

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 5.5667 | 1.1133 | 0.5567 |

| 5 | 27.8334 | 5.5667 | 2.7833 |

| 10 | 55.6669 | 11.1334 | 5.5667 |

Table 1: Stock solution preparation volumes for this compound at various concentrations.

Reaction Conditions and Analytical Characterization

- Esterification monitoring: Typically monitored by LC-MS to confirm consumption of starting acid and formation of ester.

- Purification: Flash chromatography on silica gel using hexane/ethyl acetate gradients.

- Characterization:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm ester formation and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with high accuracy (<3 ppm error).

- Infrared Spectroscopy (IR): Carbonyl stretch near 1700 cm⁻¹ confirms ester group presence.

- Optical Rotation: Measurement of enantiopurity, e.g., [α]²⁵_D values consistent with (2S) configuration.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents:

- Anti-cancer Drugs : It is utilized in the development of compounds aimed at treating various cancers. Its structural features allow it to participate in reactions that yield biologically active molecules.

- Anti-inflammatory Drugs : The compound plays a role in synthesizing anti-inflammatory agents, contributing to the development of medications that alleviate inflammation-related conditions.

- Neuroactive Compounds : It is involved in the synthesis of drugs targeting neurological disorders such as Alzheimer's and Parkinson's diseases. Its ability to form stable chiral centers makes it valuable in creating effective neuroactive medications .

Chiral Auxiliary and Resolving Agent

As a chiral auxiliary, this compound facilitates the selective formation of one enantiomer over another during chemical reactions. This property is essential for:

- Chiral Resolution : It helps separate racemic mixtures into their individual enantiomers, which may have distinct pharmacological properties. This resolution is critical for ensuring the efficacy and safety of drugs .

Agrochemical Applications

Beyond pharmaceuticals, this compound finds applications in the agrochemical sector:

- Synthesis of Herbicides and Insecticides : this compound is used as a chiral building block in developing agrochemicals, including herbicides and insecticides that are vital for modern agriculture .

Case Study 1: Anti-Cancer Drug Development

A study highlighted the use of this compound in synthesizing a novel anti-cancer agent. Researchers demonstrated that modifying this compound could enhance its activity against specific cancer cell lines, showcasing its potential as a lead compound for drug development.

Case Study 2: Neuropharmacology

Research involving this compound focused on its interaction with neurotransmitter receptors. Preliminary findings suggested that derivatives of this compound exhibited promising activity in modulating receptor functions associated with neurodegenerative diseases, warranting further investigation into its therapeutic potential .

Mécanisme D'action

The mechanism of action of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Physical Properties :

- Appearance : White to off-white crystalline solid.

- Molecular Weight: 179.64 g/mol (C₇H₁₄ClNO₂) .

- Solubility : High solubility in polar solvents (water, alcohols) due to ionic hydrochloride and ester groups .

Comparison with Structurally Similar Compounds

Stereoisomers: (2R)-Enantiomer

Compound : Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 109837-32-3).

Functional Group Variants

Compound : (2S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS 1508261-86-6).

- Key Differences :

Compound: (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride (CAS 4045-25-4).

- Key Differences: Functional Group: Hydroxymethyl group replaces the ester, altering polarity and synthetic applications (e.g., glycosylation) . Molecular Weight: 163.64 g/mol (C₆H₁₄ClNO) .

Substituted Pyrrolidine Derivatives

Compound : Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride (CAS 1354488-39-3).

- Key Differences :

Compound : (2S)-2-(Difluoromethyl)pyrrolidine hydrochloride (CAS 1423015-69-3).

- Key Differences :

Comparative Data Table

Activité Biologique

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a pyrrolidine ring structure and is often utilized in various fields, including medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₄ClN₁O₂

- Molecular Weight : 165.64 g/mol

- Structure : The compound consists of a five-membered nitrogen-containing heterocycle (pyrrolidine) with a carboxylate functional group.

This compound has been investigated for its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially modulating metabolic pathways. For instance, it has been explored for its ability to interact with proteases, which are critical in various biological processes including viral replication .

- Receptor Binding : Research indicates that the compound may bind to certain receptors involved in neurotransmission, which could have implications for treating neurological disorders.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of proteases and other enzymes involved in metabolic pathways. |

| Receptor Interaction | Possible modulation of neurotransmitter receptors, influencing neurological functions. |

| Antiviral Activity | Investigated for efficacy against viral proteases, particularly in the context of SARS-CoV-2. |

Case Studies and Research Findings

- Inhibition Studies : A study explored the inhibitory effects of various pyrrolidine derivatives on viral proteases. This compound showed promising results, indicating potential as a lead compound for antiviral drug development .

- Neuroprotective Effects : Another research effort examined the neuroprotective properties of this compound in cellular models of neurodegeneration. The results suggested that it could mitigate oxidative stress-induced damage, highlighting its therapeutic potential in treating neurodegenerative diseases .

- Pharmacokinetic Properties : The pharmacokinetic profile of this compound was assessed to understand its absorption, distribution, metabolism, and excretion (ADME). Studies indicated favorable solubility and stability characteristics, which are crucial for drug formulation .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-hydroxypyrrolidine-2-carboxylate | Hydroxyl group at 4-position | Different enzyme inhibition profile |

| Methyl 4-chloropyridine-2-carboxylate | Chlorine substituent on pyridine ring | Altered receptor binding affinity |

| Methyl 4-methylpyrimidine-2-carboxylate | Pyrimidine ring instead of pyrrolidine | Variations in pharmacological effects |

Q & A

Q. What are the standard synthetic routes for Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride, and what critical parameters influence yield and purity?

Answer: The compound is synthesized via multi-step protocols involving:

- Esterification and protection : Reaction of (S)-2-methylpyrrolidine-2-carboxylic acid with methanol under acidic conditions to form the methyl ester, followed by protection of reactive groups (e.g., SEM groups) using reagents like 2-(chloromethoxy)ethyl trimethylsilane .

- Coupling and deprotection : Subsequent coupling with aromatic aldehydes (e.g., 2,6-dichloro-4-hydroxybenzaldehyde) under nitrogen, followed by acid-mediated deprotection (e.g., trifluoroacetic acid in dichloromethane) .

- Purification : Column chromatography (hexane/ethyl acetate) and extraction (ethyl acetate/water) are critical for isolating the hydrochloride salt .

Key parameters: Temperature control (e.g., 9°C for nitrosation ), inert atmosphere (nitrogen), and stoichiometric ratios of reagents (e.g., cesium carbonate for deprotonation ).

Q. How is the enantiomeric purity of the compound verified, and what analytical techniques are recommended?

Answer:

- Chiral HPLC : Retention time analysis (e.g., 4.73 minutes under Ph-SMD-TFA05 conditions) confirms enantiomeric identity .

- LCMS : Mass spectrometry (e.g., m/z 461 [M+H]+) validates molecular weight and purity .

- Optical rotation : Measures specific rotation to confirm stereochemical integrity, though this is not explicitly detailed in the provided evidence.

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Answer:

- Unreacted intermediates : Residual starting materials (e.g., 2,4-dichloro-4-hydroxybenzaldehyde) are removed via silica gel chromatography .

- Byproducts : Hydrolysis products or racemized forms may form during acidic/basic steps; strict pH control and inert conditions minimize these .

- Metal residues : Sodium sulfate drying and filtration eliminate traces of cesium carbonate or zinc .

Advanced Research Questions

Q. How can the stability of this compound under different storage conditions be systematically evaluated?

Answer:

- Accelerated stability studies : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light, then monitor degradation via HPLC .

- Lyophilization : Assess stability in lyophilized vs. solution states; the compound is hygroscopic and should be stored at 4–8°C in airtight containers .

- Oxidative stress testing : Use HLM (human liver microsomes) to evaluate metabolic stability, as pyrrolidine rings are prone to oxidation .

Q. What strategies are effective in optimizing the compound's role as a chiral building block in complex molecule synthesis?

Answer:

- Protecting group strategies : Use SEM (2-(trimethylsilyl)ethoxy)methyl groups to shield reactive amines during coupling reactions .

- Stereoselective functionalization : Introduce substituents (e.g., alkyl groups at the 2-position) to enhance metabolic stability while retaining chirality .

- Coupling reactions : Employ BOP-Cl or DIPEA-mediated amidation to link the compound to adamantane or aryl sulfonamide moieties for drug discovery .

Q. How does the compound interact with biological targets, such as enzymes in metabolic pathways?

Answer:

- Enzyme inhibition : The compound’s derivatives (e.g., 2-alkyl-1-arylsulfonylprolinamides) inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) with IC50 values as low as 77 nM, validated via scintillation proximity assays (SPA) .

- Mechanistic insights : The pyrrolidine ring undergoes oxidation in HLM, but alkylation at the 2-position slows degradation, improving pharmacokinetic profiles .

- Structure-activity relationships (SAR) : Substituents on the benzylidene group (e.g., dichloro, hydroxy) enhance target binding affinity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.